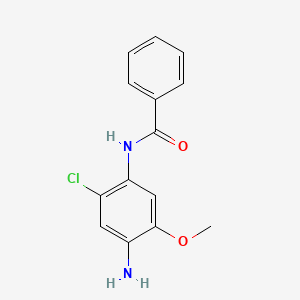![molecular formula C21H22FNO2 B5889081 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as FPEI and is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry and drug discovery. The purpose of
作用機序
The mechanism of action of FPEI is not fully understood, but it is believed to act as a partial agonist of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. FPEI has been shown to bind to serotonin receptors, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
FPEI has been shown to have several biochemical and physiological effects, including the modulation of serotonin receptor activity, the inhibition of cancer cell growth, and the regulation of gene expression. FPEI has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of FPEI is its ease of synthesis, which makes it a readily available compound for use in laboratory experiments. FPEI has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of FPEI is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for research on FPEI, including the development of new drugs targeting serotonin receptors, the investigation of FPEI's potential as a neuroprotective agent, and the exploration of FPEI's potential as a tool for studying cancer biology. Additionally, the development of new synthesis methods for FPEI could lead to the discovery of new derivatives with improved properties.
合成法
The synthesis of FPEI involves several steps, including the reaction of 4-fluoroanisole with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with indole-3-carboxaldehyde to form the final product, FPEI. The synthesis of FPEI is relatively straightforward and can be achieved using standard laboratory equipment and techniques.
科学的研究の応用
FPEI has been shown to have potential applications in several areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, FPEI has been used as a tool to study the role of serotonin receptors in the brain. FPEI has also been shown to have anticancer properties, making it a potential candidate for cancer drug development. In drug discovery, FPEI has been used as a scaffold for the development of new drugs targeting various biological pathways.
特性
IUPAC Name |
1-[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-21(2,3)20(24)18-14-23(19-7-5-4-6-17(18)19)12-13-25-16-10-8-15(22)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZRCSAWYRHNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)
![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)



![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
![methyl 1-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5889111.png)